2-(Dimethylphosphoryl)isonicotinic acid
Overview
Description
2-(Dimethylphosphoryl)isonicotinic acid is a useful research compound. Its molecular formula is C8H10NO3P and its molecular weight is 199.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescence Properties : A study by Yuan and Liu (2005) on a new silver(I) dimer with isonicotinic acid demonstrates excellent fluorescence properties, suggesting potential applications in microsecond diffusion and membrane dynamics studies (Yuan & Liu, 2005).
Carcinogenic Studies : Research by Tóth (1972) found that while 1,2-dimethylhydrazine dihydrochloride is carcinogenic in golden hamsters, isonicotinic acid showed no significant carcinogenic action, indicating its relative safety in certain biological contexts (Tóth, 1972).
Chemical Complexes Preparation : Sandhu and Boparoy (1992) prepared new complexes of isonicotinic acid and its N-oxide with diorganotin(IV) oxides, noting varying soluble properties which could be relevant in various chemical applications (Sandhu & Boparoy, 1992).
Biological Activity in Tuberculosis Treatment : Seydel et al. (1976) emphasized the importance of the reactivity of the pyridine nitrogen atom in 2-substituted isonicotinic acid hydrazides for their biological activity, particularly in the treatment of tuberculosis (Seydel et al., 1976).
Blood Coagulation Inhibition : Isonicotinic acid hydrazide was found by Lorand and Jacobsen (1967) to be an effective inhibitor of fibrin crosslinking, impacting blood coagulation without affecting clotting time or gel formation (Lorand & Jacobsen, 1967).
Supramolecular Inclusion Compounds : A study by Sekiya and Nishikiori (2001) presented a novel strategy for synthesizing supramolecular inclusion compounds using isonicotinic acid, combining dimer formation and coordination bonding (Sekiya & Nishikiori, 2001).
Properties
IUPAC Name |
2-dimethylphosphorylpyridine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO3P/c1-13(2,12)7-5-6(8(10)11)3-4-9-7/h3-5H,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIFWMNGTOFCGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=NC=CC(=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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